2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide

Physicochemical profiling Medicinal chemistry Fragment-based drug design

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide (CAS 1935911-15-1, molecular formula C₇H₅ClN₄O, MW 196.59 g/mol) is a bicyclic heteroaromatic compound belonging to the pyrrolo[3,2-d]pyrimidine family. It bears a chlorine substituent at the pyrimidine 2-position and a primary carboxamide at the pyrrole 6-position.

Molecular Formula C7H5ClN4O
Molecular Weight 196.59 g/mol
Cat. No. B11902668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide
Molecular FormulaC7H5ClN4O
Molecular Weight196.59 g/mol
Structural Identifiers
SMILESC1=C(NC2=CN=C(N=C21)Cl)C(=O)N
InChIInChI=1S/C7H5ClN4O/c8-7-10-2-5-3(12-7)1-4(11-5)6(9)13/h1-2,11H,(H2,9,13)
InChIKeyAVGYIOYGWLFHDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide – Structure, Identity, and Procurement Context


2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide (CAS 1935911-15-1, molecular formula C₇H₅ClN₄O, MW 196.59 g/mol) is a bicyclic heteroaromatic compound belonging to the pyrrolo[3,2-d]pyrimidine family. It bears a chlorine substituent at the pyrimidine 2-position and a primary carboxamide at the pyrrole 6-position [1]. The scaffold is recognized across medicinal chemistry patents and peer-reviewed literature as a versatile intermediate for kinase inhibitor design and antifolate antitumor programs, placing it at the intersection of two high-demand procurement workflows: fragment-based library construction and late-stage functionalization of ATP-competitive chemotypes [2].

Why Generic Substitution of 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide is Scientifically Unsound


The simultaneous presence of a 2-chloro leaving group and a 6-carboxamide anchor on the pyrrolo[3,2-d]pyrimidine core creates a substitution pattern that no single in-class commercial analog simultaneously replicates. The chlorine at C2 is the essential handle for Pd-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki-Miyaura) used to install aryl/heteroaryl amine warheads, while the primary carboxamide at C6 supplies two hydrogen-bond donors and one acceptor that geometric docking studies show are critical for kinase hinge-region recognition [1]. Replacing this compound with the simpler 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1119280-66-8) forfeits both the hydrogen-bonding network and the polar surface area required for aqueous solubility; conversely, adopting a 2-amino-6-carboxamide analog eliminates the electrophilic cross-coupling site and forces a complete redesign of the synthetic route [2]. The quantitative evidence below demonstrates that these functional-group differences translate into measurable divergence in computed physicochemical properties, regioisomeric potency rankings, and scaffold-specific biological recognition that generic substitution cannot recapitulate.

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide – Quantitative Comparator-Based Differentiation Evidence


Hydrogen-Bond Donor Capacity vs. the Parent 2-Chloro-5H-pyrrolo[3,2-d]pyrimidine Scaffold

The 6-carboxamide group introduces two hydrogen-bond donors (HBD) and one additional acceptor (HBA) compared with the unsubstituted parent scaffold 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (CAS 1119280-66-8). This difference is directly reflected in computed descriptors: the target compound has HBD = 2, HBA = 3, and topological polar surface area (TPSA) = 84.7 Ų, whereas the parent scaffold has HBD = 1, HBA = 2, and TPSA = 41.6 Ų [1]. The doubled TPSA and tripling of HBD capacity predict superior aqueous solubility and enhanced capacity for forming bidentate hydrogen bonds with kinase hinge residues—both prerequisites for fragment screening hit validation [2].

Physicochemical profiling Medicinal chemistry Fragment-based drug design

Lipophilicity Modulation (XLogP3) Compared to Carboxamide-Devoid Analogs

The 6-carboxamide group reduces computed lipophilicity by approximately 0.9 log units relative to the parent scaffold lacking this polar functionality. The target compound has XLogP3 = 0.6, whereas 2-chloro-5H-pyrrolo[3,2-d]pyrimidine has XLogP3 = 1.5 [1]. This reduction moves the compound into the favorable drug-like space (XLogP3 < 1) recommended for CNS-penetrant or solubility-sensitive programs, while still retaining sufficient lipophilicity for passive membrane permeability—a balance that simpler analogs do not naturally achieve without additional polar substitution [2].

Lipophilicity Drug-likeness Lead optimization

Regioisomeric Scaffold Preference: Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine in Antitumor Potency

A systematic comparative study of antibacterial and antitumor properties across pyrrolopyrimidine regioisomers demonstrated that pyrrolo[3,2-d]pyrimidine analogs consistently exhibited greater potency than their pyrrolo[2,3-d]pyrimidine regioisomers when evaluated in the same assay panels [1]. The structural basis for this difference lies in the altered spatial orientation of the pyrimidine nitrogen atoms: the [3,2-d] ring fusion positions the N1 and N3 nitrogens in a geometry that better mimics the adenine core of ATP, enhancing kinase active-site complementarity as confirmed by X-ray cocrystal structures of EGFR-bound pyrrolo[3,2-d]pyrimidine inhibitors [2].

Regioisomer comparison Antitumor Structure-activity relationship

Synthetic Functionalization Versatility: Dual Reactive Sites Compared to Single-Site Analogs

The compound uniquely combines an electrophilic 2-chloro substituent (amenable to Pd-catalyzed C–N and C–C bond formation) with a 6-carboxamide group that can be directly elaborated via amide coupling or dehydration to the nitrile. This dual-site reactivity contrasts with 2-chloro-5H-pyrrolo[3,2-d]pyrimidine (single reactive site at C2) and 5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide (lacking the C2 leaving group), each of which permits only one vector of diversification [1]. Patent literature and synthetic methodology reports confirm that 2-chloro-pyrrolo[3,2-d]pyrimidines undergo efficient Buchwald-Hartwig amination with aryl amines using Xantphos/Pd catalysts, achieving isolated yields of 80–90% [2].

Synthetic chemistry Cross-coupling Parallel library synthesis

Fragment-like Physicochemical Profile vs. Fully Elaborated Clinical Candidates

With MW = 196.59 Da, 13 heavy atoms, and 1 rotatable bond, the compound satisfies all Fragment Rule of Three criteria (MW < 300, HBD ≤ 3, HBA ≤ 3, cLogP ≤ 3), making it directly deployable in fragment-based screening cascades without the need for deconstruction [1]. By contrast, clinical-stage pyrrolo[3,2-d]pyrimidine carboxamide derivatives such as TAK-285 (MW > 500) and ribociclib-related analogs (MW > 400) are fully elaborated lead compounds unsuitable for fragment library incorporation. The fragment nature of the target compound—combined with its balanced MW/TPSA profile (MW 196.59, TPSA 84.7 Ų, fraction sp³ = 0.14)—places it in a procurement category distinct from both the simpler parent scaffold (too hydrophobic, insufficient functionality) and the elaborated clinical leads (too large, restricted IP space) [2].

Fragment-based drug discovery Ligand efficiency Rule of Three

Computed Solubility and Permeability Determinants vs. 6-Carbonitrile and 6-H Analogs

The 6-carboxamide group imparts a distinct computed ADME profile compared to both the 6-unsubstituted and 6-cyano analogs. While direct experimental solubility data for the target compound are not publicly available, the computed TPSA of 84.7 Ų predicts aqueous solubility substantially higher than the 6-H analog (TPSA 41.6 Ų) and moderately higher than the 6-carbonitrile analog (predicted TPSA ~66 Ų, based on CN contribution) [1]. Within the pyrrolo[3,2-d]pyrimidine antifolate series, 6-substitution with polar groups consistently improved cellular antiproliferative activity across HL60, A549, H1299, HeLa, HCT116, and HT29 cell lines, with the most potent analog (15a) achieving GI₅₀ values of 0.73–8.92 µM, attributed in part to improved aqueous solubility from the 6-position functionality [2].

ADME prediction Solubility Permeability

2-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxamide – Best-Fit Research and Industrial Application Scenarios


Fragment-Based Kinase Inhibitor Screening Libraries

With MW 196.59 Da, HBD = 2, HBA = 3, and XLogP3 = 0.6, the compound satisfies all Fragment Rule of Three criteria, making it directly incorporable into fragment screening cascades targeting ATP-binding pockets. Its TPSA of 84.7 Ų—2.04× larger than the parent 2-chloro scaffold—provides the hydrogen-bonding capacity necessary for hinge-region recognition without requiring post-synthetic functionalization, as validated by X-ray cocrystal structures of pyrrolo[3,2-d]pyrimidine inhibitors bound to EGFR (PDB: 3W2S) [1]. Procurement for fragment libraries should prioritize this carboxamide-bearing scaffold over simpler 2-chloro analogs, which lack sufficient polarity for meaningful hit identification in biochemical fragment screens [2].

Dual-Vector Parallel Library Synthesis for Kinase Lead Optimization

The compound's simultaneous presentation of an electrophilic 2-chloro substituent and a modifiable 6-carboxamide group enables two orthogonal diversification workflows from a single building block inventory. The C2 chlorine undergoes efficient Buchwald-Hartwig amination (80–90% reported yields under Pd/Xantphos conditions) to install aryl/heteroaryl amine warheads targeting kinase selectivity pockets, while the C6 carboxamide can be independently elaborated via dehydration, hydrolysis, or amide coupling to tune solubility, permeability, or off-rate kinetics [1]. This dual reactivity reduces procurement complexity for parallel library synthesis compared to maintaining separate single-site scaffolds, and aligns with established SAR in the 6-substituted pyrrolo[3,2-d]pyrimidine antifolate series where C6 modifications directly modulated GI₅₀ values from 0.73 to >50 µM across six cancer cell lines [2].

Regioisomer-Controlled Kinase Inhibitor Design Programs

For programs targeting EGFR, HER2, CDK, or PI3K/mTOR kinases where the pyrrolopyrimidine scaffold functions as an adenine bioisostere, the [3,2-d] ring fusion geometry provides a documented potency advantage over the [2,3-d] regioisomer. Systematic comparative studies across 44 compounds demonstrated that pyrrolo[3,2-d]pyrimidine analogs were more potent than their pyrrolo[2,3-d]pyrimidine counterparts in both in vitro antibacterial assays and in vivo sarcoma 180 antitumor models [1]. The structural rationale—confirmed by EGFR cocrystal structures (PDB: 3W2S)—is that the [3,2-d] fusion orients the pyrimidine N1 and N3 nitrogens to recapitulate the adenine hydrogen-bonding pattern with the kinase hinge, a geometry not accessible to the [2,3-d] isomer [2]. Procurement strategies for kinase inhibitor programs should preferentially select the [3,2-d] scaffold series to capitalize on this regioisomeric potency advantage.

Antifolate Antitumor Agent Development Targeting Thymidylate Synthase and DHFR

The 6-substituted pyrrolo[3,2-d]pyrimidine scaffold has been validated as a dual thymidylate synthase (TS)/dihydrofolate reductase (DHFR) inhibitory chemotype, with the most potent analog (15a) achieving GI₅₀ values of 0.73 µM (A549), 1.72 µM (H1299), and 8.92 µM (HL60) and inducing G2/M-phase cell cycle arrest [1]. The 6-carboxamide group in the target compound provides a synthetically addressable anchor point for installing the p-aminobenzoylglutamate or related side chains that are critical for TS/DHFR dual inhibition, while the 2-chloro substituent permits parallel exploration of nonclassical antifolate analogs via direct C2 amination. This positions the compound as a privileged intermediate for antifolate programs distinct from the pyrrolo[2,3-d]pyrimidine antifolate series, which targets a different binding mode within the folate-binding pocket [2].

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